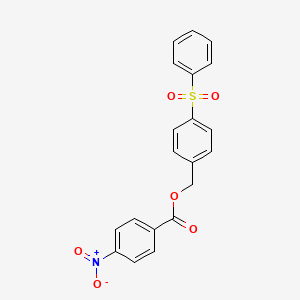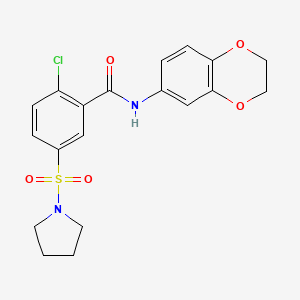
4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide involves complex chemical processes. For instance, Agekyan and Mkryan (2015) discussed the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, showcasing a method involving reaction with anesthesin followed by hydrolysis to afford derivatives including diamides (Agekyan & Mkryan, 2015).
Molecular Structure Analysis
The crystal and molecular structure of compounds related to 4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide can be determined through X-ray diffraction studies. For example, the structure of similar compounds has been elucidated, providing insights into their geometric configurations and intermolecular interactions (Reis et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide derivatives include acylation and amidation processes. These reactions are crucial for modifying the chemical structure to achieve desired properties and functionalities (Agekyan & Mkryan, 2015).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, of compounds like 4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide can be assessed through various analytical techniques. Studies have shown that similar compounds exhibit thermal stability up to certain temperatures, which is essential for their application in different fields (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under different conditions, are critical for understanding the behavior and potential applications of 4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide. Research on related compounds provides valuable insights into their electrophilic and nucleophilic regions, guiding their use in chemical synthesis and modifications (Kumara et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Methodologies and Characterization
The synthesis and characterization of derivatives related to "4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide" have been explored in depth. For instance, Hassan, Hafez, and Osman (2014) detailed the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, showcasing the chemical versatility and potential for further modifications of the core structure for various applications (Hassan, Hafez, & Osman, 2014). This work exemplifies the compound's utility in generating novel chemical entities.
Oxadiazoles Synthesis
The chemical framework of "4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide" has been utilized in the development of novel oxadiazoles with potential antibacterial properties. Aghekyan, Mkryan, Panosyan, Safaryan, and Stepanyan (2020) reported on the synthesis and antibacterial activity of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles, highlighting the compound's role in generating new antimicrobial agents (Aghekyan et al., 2020).
Biological Applications
Cytotoxicity Studies
The cytotoxic properties of derivatives have been investigated, underscoring the potential medicinal applications of "4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide." Hassan, Hafez, and Osman (2015) synthesized pyrazolo[1,5-a]pyrimidines and related Schiff bases, evaluating their cytotoxic activity against various human cancer cell lines. This research demonstrates the compound's relevance in the development of new chemotherapeutic agents (Hassan, Hafez, & Osman, 2015).
Materials Science
Corrosion Inhibition
In the field of materials science, derivatives of "4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide" have been explored for their corrosion inhibition properties. Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, and Chitra (2020) investigated pyran derivatives for the corrosion mitigation of mild steel in sulfuric acid solutions, providing insights into the compound's utility in protecting industrial materials (Saranya et al., 2020).
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-N-(3-phenylpropyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-25-20-11-9-19(10-12-20)22(13-16-26-17-14-22)21(24)23-15-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-12H,5,8,13-17H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRHZJJCWWBKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4623603.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4623611.png)
![2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623615.png)



![4-ethoxy-N,3-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4623643.png)
![diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4623646.png)
